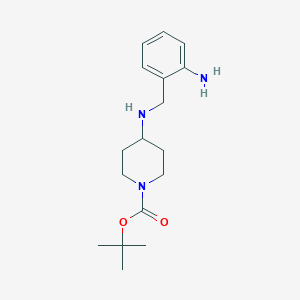

5-(1-哌啶基)-3(2H)-嘧啶并酮

描述

Synthesis Analysis

The synthesis of pyridazinone derivatives has been explored in various studies. For instance, a series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones were synthesized with yields ranging from 78% to 87% through the reaction of methyl 5-benzoyl-substituted-thiazol-4-carboxylates with hydrazine . Another study reported the synthesis of 4-[4-(phenoxyethyl)-1-piperazinyl]-3(2H)-pyridazinones and their alkane-bridged dimers, which were evaluated for their activity on α-adrenoreceptors . Additionally, the reaction of secondary amines with 3,4,5-trichloropyridazine led to the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, with monosubstitution occurring at position 5 when treated with 2 equivalents of the amine . Furthermore, a new series of 3(2h)-one pyridazinone derivatives were synthesized for potential anti-oxidant activity, involving esterification, hydrazine hydrate treatment, and cyclization with aldehyde substitutes .

Molecular Structure Analysis

The molecular structures of the synthesized pyridazinone derivatives were confirmed using various spectroscopic techniques. For example, the 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography-mass spectrometry were used to characterize the thiazolo[4,5-d]pyridazinones . Similarly, the structures of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones were established using spectroscopic methods . The confirmation of the molecular structures is crucial for understanding the relationship between the structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives has been investigated in various contexts. The Mannich reaction was employed to yield N-Mannich-bases from 1(2H)-phthalazinones and 4,5-dihydro-3(2H)-pyridazinones with secondary amines and formaldehyde . These reactions demonstrate the versatility of pyridazinone derivatives in forming new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their biological activities. The synthesized compounds were tested for in vivo analgesic and anti-inflammatory activities . The anti-inflammatory and analgesic activities of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones were screened, and their safety was evaluated by assessing anti-platelet activity and ulcer index . The antioxidant activity of the new 3(2h)-one pyridazinone derivatives was also evaluated using DPPH radical scavenging activity and hydrogen peroxide scavenging activity . These studies highlight the importance of understanding the physical and chemical properties of pyridazinone derivatives to develop safer and more effective therapeutic agents.

科学研究应用

-

Asthma Treatment

- Field : Medical Science

- Application : The compound “6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035)” is being researched for its potential in the treatment of asthma .

- Results : The results or outcomes of this research are not yet available as the publication is still being prepared .

-

Chemical Research

-

DNA Interaction

- Field : Biochemistry

- Application : A water-soluble cationic porphyrin derivative “5,10,15,20-tetra-{4-[2-(1-methyl-1-piperidinyl)ethoxy]phenyl}porphyrin (i-TMPipEOPP)” has been synthesized and characterized, and its interactions with G-quadruplex and duplex DNA were compared .

- Method : The interactions were studied using ultraviolet visible absorption, fluorescence, circular dichroism and gel .

-

pH-Dependent G-Quadruplex Recognition

- Field : Biochemistry

- Application : A water-soluble cationic porphyrin derivative “5,10,15,20-tetra-{4-[2-(1-methyl-1-piperidinyl)ethoxy]phenyl}porphyrin (i-TMPipEOPP)” has been synthesized and characterized, and its interactions with G-quadruplex and duplex DNA were compared .

- Method : The interactions were studied using ultraviolet visible absorption, fluorescence, circular dichroism and gel electrophoresis assays .

- Results : The results show that i-TMPipEOPP has pH-dependent G-quadruplex recognition specificity. That is, it can interact with both G-quadruplex and duplex DNA under acidic conditions, but can only interact with G-quadruplex under neutral conditions .

-

Preparation of 3,5-Diarylsubstituted 5-Hydroxy-1,5-Dihydro-2H-Pyrrol-2-Ones

-

Benzenamine Derivative

-

Fibroblast Growth Factor Receptor Inhibitors

- Field : Biochemistry

- Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Among them, compound 4h exhibited potent FGFR inhibitory activity .

- Results : In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

-

Preparation of 3,5-Diarylsubstituted 5-Hydroxy-1,5-Dihydro-2H-Pyrrol-2-Ones

-

Benzenamine Derivative

未来方向

Piperidine derivatives, including 5-(1-Piperidinyl)-3(2H)-pyridazinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods and exploring the pharmacological applications of these compounds .

属性

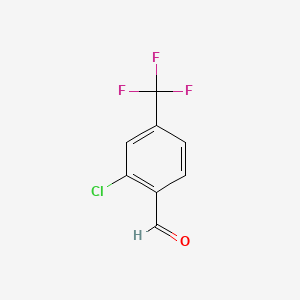

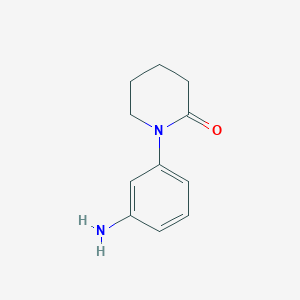

IUPAC Name |

4-piperidin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-6-8(7-10-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVCCVAWCOYWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518238 | |

| Record name | 5-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Piperidinyl)-3(2H)-pyridazinone | |

CAS RN |

82226-41-3 | |

| Record name | 5-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)